molecular formula C14H10Cl2N4 B6462130 4-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 2548978-49-8

4-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No. B6462130
M. Wt: 305.2 g/mol
InChI Key: NMPILMTZMYJXRM-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms. The presence of the 2,4-dichlorophenyl and phenyl groups suggest that this compound may have unique properties due to these substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the 1,2,3-triazole ring, with the 2,4-dichlorophenyl and phenyl groups providing additional complexity. The dichlorophenyl group is likely to be electron-withdrawing due to the electronegativity of the chlorine atoms, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing 2,4-dichlorophenyl group and the electron-donating phenyl group. The triazole ring is generally stable but can participate in various reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group could increase its lipophilicity compared to a simple triazole .

Safety And Hazards

As with any chemical compound, handling “4-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine” would require appropriate safety precautions. While specific safety data for this compound isn’t available, compounds containing similar functional groups can pose hazards such as skin and eye irritation, and toxicity if ingested or inhaled .

properties

IUPAC Name

5-(2,4-dichlorophenyl)-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4/c15-9-6-7-11(12(16)8-9)13-14(17)20(19-18-13)10-4-2-1-3-5-10/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPILMTZMYJXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=C(C=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

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